molecular formula C20H20FN3O3S2 B11239223 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B11239223
M. Wt: 433.5 g/mol
InChI Key: LMQWKWLBOJFDEO-UHFFFAOYSA-N
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Description

2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring, a sulfanyl group, and a fluorophenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, including the formation of the quinoline ring, the introduction of the sulfanyl group, and the attachment of the fluorophenylacetamide moiety. Common synthetic routes may involve:

    Formation of the Quinoline Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfanyl Group: This step may involve the use of thiolating agents under specific conditions.

    Attachment of the Fluorophenylacetamide Moiety: This can be done through amide bond formation reactions using reagents like coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring or other functional groups can be reduced under appropriate conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring or the fluorophenylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinoline ring can yield partially or fully reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The quinoline ring and the sulfanyl group may play a role in binding to enzymes or receptors, while the fluorophenylacetamide moiety may enhance the compound’s stability and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorophenylacetamide moiety, which can enhance its stability and specificity in various applications. The combination of the quinoline ring and the sulfanyl group also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H20FN3O3S2

Molecular Weight

433.5 g/mol

IUPAC Name

2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C20H20FN3O3S2/c1-13-10-20(28-12-19(25)22-18-7-5-4-6-16(18)21)23-17-9-8-14(11-15(13)17)29(26,27)24(2)3/h4-11H,12H2,1-3H3,(H,22,25)

InChI Key

LMQWKWLBOJFDEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N(C)C)SCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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